molecular formula C6H9NO2 B8420296 4-(Dimethylamino)-2(5H)-furanone CAS No. 119648-03-2

4-(Dimethylamino)-2(5H)-furanone

Cat. No.: B8420296
CAS No.: 119648-03-2
M. Wt: 127.14 g/mol
InChI Key: QKOJYKUPULYSSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)-2(5H)-furanone is a high-purity chemical reagent designed for research and development applications. This compound belongs to the important class of 2(5H)-furanone molecules, which are recognized as versatile intermediates in organic synthesis and are present in various biologically active compounds . The structural motif of the 2(5H)-furanone core is known to be a privileged scaffold in medicinal chemistry, facilitating the exploration of novel therapeutic agents . Researchers value this compound for its potential as a building block in the synthesis of more complex molecules, including tetronamides, which have shown promise in agricultural and pharmaceutical research . The push-pull electronic system of related 4-aminofuran-2(5H)-ones can impart significant reactivity, making them valuable for constructing diverse chemical libraries . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle the material adhering to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119648-03-2

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

3-(dimethylamino)-2H-furan-5-one

InChI

InChI=1S/C6H9NO2/c1-7(2)5-3-6(8)9-4-5/h3H,4H2,1-2H3

InChI Key

QKOJYKUPULYSSN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=O)OC1

Origin of Product

United States

Synthetic Methodologies and Chemical Precursors for 4 Dimethylamino 2 5h Furanone

Retrosynthetic Analysis of the 4-(Dimethylamino)-2(5H)-furanone Core

Retrosynthetic analysis is a technique for planning a chemical synthesis that starts with the target molecule and works backward to simpler, commercially available starting materials. amazonaws.comicj-e.org For this compound, the primary disconnection points are the carbon-nitrogen bond of the dimethylamino group and the ester linkage within the furanone ring.

A logical disconnection of the C-N bond suggests a precursor such as a 4-halo-2(5H)-furanone or a 4-hydroxy-2(5H)-furanone, which could then undergo nucleophilic substitution with dimethylamine (B145610). Further disconnection of the furanone ring itself can lead to several potential starting materials. For instance, breaking the C-O and C-C bonds of the lactone could point towards a γ-keto acid or a related derivative. This approach allows for the identification of multiple synthetic pathways from readily accessible precursors.

Established and Emerging Synthetic Routes to this compound

The synthesis of this compound can be achieved through several distinct strategies, including direct cyclization, modification of existing furanone structures, and multi-component reactions.

Direct Cyclization Strategies

Direct cyclization methods involve the formation of the furanone ring from acyclic precursors in a single or a few synthetic steps. One such approach could involve the intramolecular cyclization of a γ-keto ester that already contains the dimethylamino group at the appropriate position. Another strategy might utilize the reaction between a suitable dicarbonyl compound and a source of the dimethylamino group, followed by cyclization. For instance, the reaction of a β-(dimethylamino)acrylic acid derivative with an α-halo carbonyl compound could potentially lead to the desired furanone ring system.

Transformations of Pre-existing Furanone Scaffolds

A common and versatile approach involves the modification of a pre-formed 2(5H)-furanone ring. researchgate.net This strategy often begins with a readily available furanone derivative, such as mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) or other 4-substituted furanones. researchgate.net The key step is the nucleophilic substitution of a leaving group at the C-4 position with dimethylamine.

For example, the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with secondary amines can lead to the formation of 4-amino-2(5H)-furanone derivatives. nih.gov Similarly, 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one can be modified at the C-4 position. researchgate.net The choice of solvent and reaction conditions is crucial to optimize the yield and selectivity of this transformation.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer an efficient route to complex molecules. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented in the provided search results, the principles of MCRs can be applied. A hypothetical MCR could involve the reaction of an aldehyde, an amine (dimethylamine), and a suitable four-carbon building block that can cyclize to form the furanone ring.

Key Precursors and Intermediate Compounds in the Synthesis of this compound

The synthesis of this compound relies on a variety of key precursors and intermediates. The specific compounds used depend on the chosen synthetic route.

Precursor/Intermediate Role in Synthesis Relevant Synthetic Route
2(5H)-FuranoneStarting material for further functionalization. orgsyn.orgresearchgate.netTransformations of Pre-existing Furanone Scaffolds
3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric acid)A versatile precursor with leaving groups for substitution. researchgate.netTransformations of Pre-existing Furanone Scaffolds
4-Halo-2(5H)-furanonesIntermediates for nucleophilic substitution with dimethylamine.Transformations of Pre-existing Furanone Scaffolds
γ-Keto acids/estersAcyclic precursors for direct cyclization.Direct Cyclization Strategies
DimethylamineSource of the dimethylamino group.All routes
Furfural (B47365)A renewable starting material that can be oxidized to 2(5H)-furanone. researchgate.netTransformations of Pre-existing Furanone Scaffolds

Catalytic Systems and Reaction Conditions Optimizations for this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the catalytic systems and reaction conditions employed.

For direct cyclization reactions, acid or base catalysis is often required to facilitate the intramolecular condensation. The choice of catalyst and solvent can influence the reaction rate and the formation of side products.

In the case of transforming pre-existing furanone scaffolds, the optimization of reaction conditions is critical for achieving high yields. This includes the choice of solvent, temperature, and the presence of a base to neutralize any acid generated during the reaction. For instance, in the reaction of a 4-halo-2(5H)-furanone with dimethylamine, a non-nucleophilic base is often used to prevent competition with the desired substitution reaction.

Catalytic systems can also play a significant role. For example, palladium-catalyzed cross-coupling reactions have been used for the synthesis of 4-alkynyl-2(5H)-furanones, suggesting that similar catalytic approaches could be adapted for the introduction of the dimethylamino group. researchgate.net The use of phase-transfer catalysts has been shown to be effective in the sulfonation of 5-alkoxy-3,4-dihalo-2(5H)-furanones, indicating their potential applicability in other nucleophilic substitution reactions on the furanone ring. nih.gov

Recent research has also explored the use of more environmentally friendly catalysts and reaction conditions. For instance, the oxidation of furfural to 2(5H)-furanone has been achieved using hydrogen peroxide as a green oxidant and trifluoroacetic acid as a catalyst. researchgate.net The use of titanium silicate (B1173343) molecular sieves as catalysts for the synthesis of 5-hydroxy-2(5H)-furanone also represents a step towards more sustainable synthetic methods. rsc.org

Here is a summary of reaction conditions for related furanone syntheses that could be adapted:

Reaction Type Catalyst/Reagents Solvent Temperature Reference
Oxidation of FurfuralHydrogen peroxide, Trifluoroacetic acid-Room Temperature researchgate.net
Sulfonylation of 5-Alkoxy-3,4-dihalo-2(5H)-furanonesSodium benzenesulfinates, Phase-transfer catalyst1,2-dichloroethane:water- nih.gov
Mukaiyama Aldol (B89426) ReactionZinc chloride or Scandium triflateDiethyl ether or nitromethane-20 °C to ambient nih.gov
Synthesis of 5-hydroxy-2(5H)-furanoneTitanium silicate molecular sieve-- rsc.org

Sustainable and Green Chemistry Aspects in the Production of this compound

General strategies for greener synthesis of related heterocyclic compounds often involve catalytic processes and the use of less hazardous reagents researchgate.netrsc.org. For instance, research on other furanone derivatives has explored biocatalysis and the use of biomass-derived starting materials to improve the environmental footprint of the production process cnif.cnupliftproject.eu. However, without specific synthetic routes for this compound, a detailed analysis of its green chemistry aspects remains speculative.

Further research and development would be necessary to establish and optimize sustainable synthetic pathways for this particular compound.

Reaction Mechanisms, Chemical Reactivity, and Transformational Studies of 4 Dimethylamino 2 5h Furanone

Electronic Structure and Spectroscopic Probes of 4-(Dimethylamino)-2(5H)-furanone Reactivity

The electronic structure of this compound is characterized by the delocalization of the lone pair of electrons from the nitrogen atom of the dimethylamino group across the C4-C3 double bond and towards the carbonyl group at C2. This extended conjugation, typical of enaminones, significantly influences the molecule's reactivity. The electron-donating dimethylamino group increases the electron density at the C3 position, making it susceptible to electrophilic attack. Conversely, the C4 position becomes more electron-deficient and can be a site for nucleophilic attack, particularly in addition-elimination reactions.

While detailed spectroscopic data for this compound is not extensively published, its characteristic structural features would be identifiable through various spectroscopic techniques.

Spectroscopic ProbeExpected Observations for this compound
¹H NMR Signals corresponding to the dimethylamino protons, the vinylic proton at C3, and the methylene (B1212753) protons at C5 would be expected. The chemical shift of the C3 proton would be influenced by the electron-donating amino group.
¹³C NMR Resonances for the carbonyl carbon (C2), the enamine carbons (C3 and C4), the methylene carbon (C5), and the methyl carbons of the dimethylamino group would be present. The upfield shift of C3 and downfield shift of C4 would reflect the electron distribution.
IR Spectroscopy A strong absorption band for the C=O stretch of the lactone, typically in the range of 1750-1700 cm⁻¹, would be a key feature. The C=C stretching frequency would also be observable, likely at a lower wavenumber due to conjugation with the amino group.
Mass Spectrometry The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak at m/z 127, corresponding to its molecular weight. acs.orgmassbank.eu
UV-Vis Spectroscopy The extended π-system is expected to give rise to absorption bands in the UV-Vis region.

Computational studies on related systems, such as 4-amino-5H-1,2-oxathiole-2,2-dioxides, which also feature a β-amino-γ-lactone-like system, suggest that conformational changes can significantly alter the electron density at the nitrogen and C3 positions, thereby influencing reactivity. nih.gov

Nucleophilic and Electrophilic Pathways Governing Furanone Ring Transformations

The reactivity of the this compound ring is governed by the interplay between its nucleophilic and electrophilic centers.

Nucleophilic Reactions: The electron-rich C3 position is a primary site for electrophilic attack. Studies on other 4-amino-2(5H)-furanones have shown that they undergo facile electrophilic substitution reactions. acs.orgnih.gov This suggests that this compound would react readily with a variety of electrophiles.

Electrophilic Reactions: The carbonyl carbon (C2) and the C4 carbon are electrophilic centers. The C4 position, in particular, is susceptible to nucleophilic attack, often leading to addition-elimination reactions where the dimethylamino group could potentially act as a leaving group under certain conditions. The lactone ring itself can be opened by strong nucleophiles.

A general synthesis for optically active 4-amino-2(5H)-furanones involves the reaction of γ-hydroxy-α,β-acetylenic esters with aliphatic amines, which proceeds at room temperature. acs.orgnih.gov This highlights the accessibility of the furanone core to amine nucleophiles. Furthermore, the reactivity of 3,4-dihalo-5-hydroxy-2(5H)-furanones with primary and secondary amines provides a route to 4-amino-substituted furanones. nih.gov These reactions demonstrate the susceptibility of the furanone ring to nucleophilic substitution at the C4 position.

Chemical Stability and Degradation Mechanisms of the this compound Moiety

The stability of this compound is influenced by factors such as pH, temperature, and light. The enaminone and lactone functionalities are both susceptible to hydrolysis, particularly under acidic or basic conditions.

Under acidic conditions, the nitrogen of the dimethylamino group can be protonated, which would alter the electronic properties and potentially facilitate hydrolysis of the lactone ring. In basic media, the lactone ring is prone to saponification. The stability of related furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is known to be pH-dependent. nih.gov

Degradation could proceed through several pathways:

Hydrolysis: Cleavage of the lactone ester bond to form a γ-hydroxy-β-(dimethylamino)acrylic acid derivative.

Oxidation: The electron-rich enamine system may be susceptible to oxidation.

Photochemical Reactions: The conjugated system may absorb UV light, leading to potential photochemical degradation pathways. The parent 2(5H)-furanone is known to degrade in the atmosphere through reactions with hydroxyl radicals and ozone, and it may be susceptible to direct photolysis. nih.gov

Tautomerism and Isomeric Equilibria within the this compound System

This compound can exist in equilibrium with its tautomeric forms. A potential tautomer is the iminium form, where the double bond shifts and the positive charge is localized on the nitrogen atom.

Furthermore, in solution, 3,4-dihalo-5-hydroxy-2(5H)-furanones can exist in equilibrium with their acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid forms. nih.gov A similar ring-chain tautomerism could be envisioned for this compound, potentially existing in equilibrium with an open-chain keto-amide form, especially under conditions that favor ring opening. The position of this equilibrium would be influenced by the solvent and temperature.

The related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone exhibits keto-enol tautomerism, which is responsible for its racemization. nih.gov This highlights the potential for tautomeric equilibria in substituted furanones.

Stereochemical Considerations in Reactions Involving this compound

If the C5 position of the furanone ring is substituted with a group other than hydrogen, it becomes a chiral center. Reactions involving the synthesis or transformation of such substituted 4-(dimethylamino)-2(5H)-furanones would need to consider the stereochemical outcomes.

The synthesis of optically active 4-amino-2(5H)-furanones has been achieved with high enantioselectivity (84-90% ee) through an asymmetric alkyne addition to aldehydes followed by amine addition. acs.orgnih.gov This demonstrates that stereocontrol is achievable in the formation of the furanone ring.

Reactions at the C5 position of an existing furanone ring can also be stereoselective. For example, the Mukaiyama aldol (B89426) reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with silylated enol ethers can proceed with stereocontrol. nih.gov When the furanone ring itself acts as a nucleophile or electrophile in reactions that create new stereocenters, the facial selectivity of the attack will be influenced by the existing stereochemistry of the molecule and the reaction conditions.

Derivatization Strategies and Analogue Synthesis Based on the 4 Dimethylamino 2 5h Furanone Scaffold

Functionalization at the Dimethylamino Moiety

The dimethylamino group at the C4-position is a key functional handle that significantly influences the electronic character of the furanone ring. While direct functionalization of this group on the 4-(dimethylamino)-2(5H)-furanone scaffold is not extensively documented in dedicated studies, established principles of amine chemistry suggest several plausible transformation pathways.

One potential strategy involves N-demethylation to yield the corresponding secondary or primary amine. This transformation would open avenues for subsequent N-acylation, N-alkylation, or sulfonylation reactions, thereby introducing a wide array of substituents. Another approach is the oxidation of the nitrogen atom to form an N-oxide, which could alter the molecule's solubility and electronic properties.

Furthermore, the dimethylamino group can be considered a precursor to other functionalities. For instance, it could potentially be converted into a different leaving group, enabling nucleophilic aromatic substitution-type reactions at the C4-position, although this would require harsh conditions due to the electron-rich nature of the enaminone system. The synthesis of analogues with varied amino substituents, such as the 3-benzyl-4-(N-(2-(dimethylamino)ethyl)-N-phenylamino)-2(5H)furanone, demonstrates that introducing more complex amine moieties at the C4 position is a viable strategy for creating structural diversity. ontosight.ai

Substituent Introduction on the Furanone Ring System

The furanone ring itself presents opportunities for substitution, primarily at the C3 and C5 positions. Introducing substituents onto the heterocyclic core is a powerful method for modulating the molecule's shape, polarity, and interaction with biological targets.

Regioselective reactions are critical for controlling the precise location of new functional groups on the furanone ring. The inherent reactivity of the furanone system often directs reactions to specific sites. For instance, in related 3,4-dihalo-2(5H)-furanones, nucleophilic substitution occurs preferentially at the C4-position. nih.gov This principle can be extended to the this compound scaffold.

Starting from a precursor like mucochloric or mucobromic acid, substitution at the C4-position with dimethylamine (B145610) followed by a second, different nucleophilic substitution at the C3-position is a common strategy. For example, treatment of 5-alkoxy-3,4-dibromo-2(5H)-furanones with primary amines leads to the synthesis of 5-alkoxy-4-amino-3-bromo-2(5H)-furanones in good yields. unipi.it This highlights a tandem Michael addition-elimination mechanism that allows for sequential and regioselective functionalization. unipi.it

The C5 position can also be functionalized, often by starting with a 5-hydroxy-2(5H)-furanone derivative, which can be converted to an alkoxy or other substituted group. nih.gov The introduction of chiral substituents at the C5 carbon is of particular interest as it can lead to the creation of compounds with new biological activities. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. lookchem.com These methods are highly effective for introducing aryl, alkenyl, and alkyl groups onto the furanone scaffold. ysu.amresearchgate.net

A common approach involves using a furanone precursor bearing a suitable leaving group, such as a tosylate or a halide, at the position targeted for functionalization. Research has shown that 4-tosyl-2(5H)-furanone is an excellent substrate for Suzuki coupling reactions with various boronic acids. ysu.amorganic-chemistry.org This method provides a facile and efficient route to a wide range of 4-substituted 2(5H)-furanones. ysu.amresearchgate.netorganic-chemistry.org The use of boronic acids is advantageous due to their general stability and low toxicity. ysu.am

The table below summarizes representative examples of palladium-catalyzed Suzuki coupling reactions on a 4-tosyl-2(5H)-furanone substrate, demonstrating the versatility of this method.

Aryl/Alkenyl Boronic AcidCatalyst/Base SystemProductYield (%)Reference
Phenylboronic acidPdCl₂(PPh₃)₂ / KF4-Phenyl-2(5H)-furanone85 organic-chemistry.org
4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂ / KF4-(4-Methoxyphenyl)-2(5H)-furanone92 organic-chemistry.org
2-Thienylboronic acidPdCl₂(PPh₃)₂ / KF4-(2-Thienyl)-2(5H)-furanone78 organic-chemistry.org
(E)-Styrylboronic acidPdCl₂(PPh₃)₂ / KF4-((E)-Styryl)-2(5H)-furanone65 ysu.am
Cyclopropylboronic acidPd(OAc)₂ / AsPh₃4-Cyclopropyl-2(5H)-furanone63-85 ysu.am

This methodology could be readily adapted to a 3-halo-4-(dimethylamino)-2(5H)-furanone system to introduce diverse substituents at the C3-position, further expanding the chemical space accessible from this scaffold.

Annulation and Ring Expansion Reactions with the this compound Core

Annulation, the construction of a new ring onto an existing structure, and ring expansion reactions transform the fundamental furanone scaffold into more complex polycyclic systems. scripps.edu These strategies are invaluable for creating novel molecular architectures.

One conceptual approach is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a new six-membered ring. masterorganicchemistry.com A suitably functionalized this compound could serve as the Michael acceptor, reacting with a ketone enolate to initiate the sequence.

Ring expansion of furanone derivatives has also been explored. For example, studies on diazo-functionalized 4-hydroxycyclobutenones have shown that catalytic decomposition can lead to a ring expansion, forming 2(5H)-furanone and cyclopentenedione (B8730137) derivatives. nih.gov While this specific example involves ring formation rather than expansion of a pre-existing furanone, it demonstrates the utility of diazo compounds in skeletal rearrangements. A similar strategy could be envisioned where a diazo group attached to a substituent on the this compound ring could trigger a ring expansion or annulation cascade. Furthermore, "ring expansion-annulation" strategies have been developed for synthesizing azulenes from diazo ketone precursors, showcasing advanced methods for constructing fused ring systems. nih.gov

Design and Synthesis of Structurally Related Analogues for Mechanistic Probing

The synthesis of structurally related analogues is a cornerstone of medicinal chemistry and mechanistic studies. By systematically altering parts of the this compound molecule, researchers can probe structure-activity relationships (SAR) and gain insight into how the compound interacts with biological targets or participates in chemical reactions. nih.gov

For example, synthesizing analogues where the dimethylamino group is replaced by other amino functionalities (e.g., diethylamino, piperidinyl, morpholinyl) can reveal the importance of the size, basicity, and hydrogen-bonding capacity of this group. Similarly, introducing various substituents at the C3 and C5 positions allows for mapping the steric and electronic requirements of a target binding pocket. ontosight.aiunipi.it

The synthesis of furanone-based natural product analogues has been used to study their activity as quorum sensing inhibitors, revealing interesting structure-activity relationships even when the analogues are less potent than the natural compounds. nih.govresearchgate.net This highlights the value of analogue synthesis in understanding the fundamental principles of molecular recognition.

Methodology Development for the Construction of Furanone-Based Molecular Libraries

The development of molecular libraries containing a large number of structurally related compounds is essential for high-throughput screening and drug discovery. Methodologies that allow for the rapid and efficient synthesis of such libraries are therefore highly valuable.

Combinatorial chemistry techniques have been successfully applied to the 2(5H)-furanone scaffold. nih.gov One study describes the solution-phase synthesis of a 288-member library of 3-halogen-4-amino-5-alkoxy-2(5H)-furanones. nih.gov This was achieved through a two-stage protocol where the substituents at the C3, C4, and C5 positions were varied independently, demonstrating the modularity of the furanone scaffold for library construction. nih.gov

The development of a "synthetic methodology-based library" is another powerful approach. nih.gov This involves identifying core scaffolds and derivable sites based on established synthetic reactions. nih.gov By applying known, robust reactions like the Suzuki couplings and nucleophilic substitutions discussed previously, a virtual or physical library based on the this compound core can be constructed. This allows for the systematic exploration of a wide chemical space to identify compounds with desired properties. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Dimethylamino 2 5h Furanone

Quantum Mechanical Studies on Molecular Geometry and Electronic Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(Dimethylamino)-2(5H)-furanone, these studies provide a detailed picture of its three-dimensional structure and the distribution of electrons within the molecule.

Electronic properties such as the dipole moment, polarizability, and the energies of the frontier molecular orbitals (HOMO and LUMO) are also elucidated through quantum mechanical studies. The significant electronegativity difference between the oxygen and carbon atoms, coupled with the electron-donating nature of the dimethylamino group, results in a notable dipole moment.

Table 1: Calculated Geometrical Parameters for this compound

ParameterValue
Bond Lengths (Å)
C=O1.21
C-O (in ring)1.37
C=C1.35
C-N1.36
Bond Angles (°) **
O=C-C125
C-O-C108
C=C-N122
Dihedral Angles (°) **
C-C-N-C178

Note: The data in this table is illustrative and represents typical values obtained from quantum mechanical calculations for similar structures.

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the reactivity of chemical species. By analyzing various DFT-derived descriptors, insights into the electrophilic and nucleophilic nature of different atomic sites within this compound can be obtained.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of reactivity prediction. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. For this compound, the electron-rich dimethylamino group and the double bond in the furanone ring are expected to significantly contribute to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the carbonyl carbon is a likely site for nucleophilic attack, as reflected in the LUMO distribution.

Furthermore, local reactivity descriptors such as Fukui functions and dual descriptors can pinpoint the most reactive sites for specific types of reactions. These analyses provide a more nuanced understanding of reactivity compared to simply considering the HOMO and LUMO distributions.

Table 2: DFT-Calculated Reactivity Descriptors for this compound

DescriptorValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
Ionization Potential6.5
Electron Affinity1.2
Electronegativity (χ)3.85
Hardness (η)2.65
Softness (S)0.19
Electrophilicity Index (ω)2.80

Note: The data in this table is illustrative and based on typical DFT calculation results for analogous molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, capturing its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules.

While the furanone ring is relatively rigid, the dimethylamino group possesses rotational freedom around the C-N bond. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule presents itself for intermolecular interactions.

When placed in a solvent, MD simulations can reveal the nature and strength of solute-solvent interactions. For instance, in a polar solvent like water, hydrogen bonding between the solvent and the carbonyl oxygen of the furanone ring would be a dominant interaction. The simulations can also provide insights into the solvation free energy, a key parameter in understanding the molecule's solubility and partitioning behavior.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. While specific QSAR studies on this compound are not extensively documented, the methodology can be applied to understand its potential activities.

For a series of furanone derivatives, a QSAR model could be developed by calculating a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters. These descriptors would then be correlated with an experimentally determined activity, such as enzyme inhibition or antimicrobial efficacy. The resulting QSAR equation can not only predict the activity of new, untested furanone analogs but also provide mechanistic insights by identifying the key molecular features that govern the observed activity.

Advanced Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This includes identifying the most plausible reaction pathways, locating the transition state structures, and calculating the activation energies.

For example, the synthesis of this compound can be modeled to understand the step-by-step mechanism and to identify the rate-determining step. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This information is invaluable for optimizing reaction conditions to improve yield and selectivity.

Furthermore, computational modeling can predict the outcomes of various reactions, such as its behavior under acidic or basic conditions, or its reactivity towards different nucleophiles and electrophiles. These theoretical predictions can guide experimental work and accelerate the discovery of new applications for this compound.

Mechanistic Elucidation of Biological Interactions Involving 4 Dimethylamino 2 5h Furanone

Molecular Pharmacology of Ligand-Receptor Interactions: An Unexplored Domain

Detailed studies on the molecular pharmacology of "4-(Dimethylamino)-2(5H)-furanone" are conspicuously absent from the current scientific landscape. There is no available research to definitively characterize its role as a potential agonist or modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs).

Structural Basis of Agonism and Orthosteric Modulation with Nicotinic Acetylcholine Receptors (nAChRs)

There are no published studies that provide a structural basis for the interaction between "this compound" and nAChRs. The specific amino acid residues within the orthosteric binding site of nAChRs that might interact with this compound have not been identified. Consequently, the molecular determinants of its potential agonistic or modulatory activity remain unknown. While research on other furanone derivatives has suggested potential interactions with various biological targets, this information cannot be directly extrapolated to "this compound" without specific experimental validation.

Competitive Binding Dynamics with Other Ligands such as Imidacloprid (B1192907)

No competitive binding assays or similar studies have been reported in the scientific literature to assess the interaction between "this compound" and other known nAChR ligands like imidacloprid. Therefore, it is not known whether this compound can displace or compete with imidacloprid for binding to nAChRs.

Conformational Changes Induced by Ligand Binding

The binding of ligands to nAChRs is known to induce specific conformational changes that lead to channel gating. However, there is no research available that has investigated the specific conformational changes in nAChR structure that might be induced by the binding of "this compound." Techniques such as X-ray crystallography, cryo-electron microscopy, or fluorescence resonance energy transfer (FRET) have not been applied to study this specific interaction.

Signal Transduction Pathways and Molecular Targets Affected by this compound

The downstream effects of "this compound" on intracellular signal transduction pathways remain uninvestigated. There is no information available regarding which specific signaling cascades or molecular targets are modulated by this compound following a potential interaction with a receptor.

Enzyme Kinetics and Metabolic Fate Studies: A Black Box

The metabolic pathway of "this compound" in biological systems has not been elucidated. There are no published studies on the enzyme kinetics related to its metabolism, nor have its metabolic byproducts been identified. The enzymes responsible for its potential breakdown and the rate at which this occurs are currently unknown.

In Vitro and In Silico Approaches to Molecular Target Identification and Validation

While in vitro and in silico methods are powerful tools for identifying and validating molecular targets of novel compounds, there is no evidence in the scientific literature of their application to "this compound." No studies describing high-throughput screening, molecular docking simulations, or other computational approaches to predict its biological targets have been published.

Protein-Ligand Docking and Molecular Simulations of Binding Events

Protein-ligand docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in understanding the binding mode and affinity of a compound within the active site of a protein. Following docking, molecular dynamics simulations can provide further insights into the stability of the protein-ligand complex and the dynamic nature of their interactions over time.

Despite the utility of these methods, searches of scientific databases and literature have not yielded specific studies that have applied them to "this compound". Research in this area for other furanone derivatives does exist, often exploring their potential as inhibitors for various enzymes. These studies typically report on:

Binding Affinity: Calculated as binding energy (e.g., in kcal/mol), which indicates the strength of the interaction between the ligand and the protein.

Key Amino Acid Interactions: Identification of specific amino acid residues within the protein's binding pocket that form hydrogen bonds, hydrophobic interactions, or other types of bonds with the ligand.

Conformational Changes: Analysis of how the protein or ligand may change shape to accommodate the binding event.

For example, studies on different furan-containing compounds have utilized software like AutoDock Vina and Maestro to perform docking against various protein targets, revealing potential mechanisms of action. researchgate.netijper.org However, no such detailed findings are available for "this compound".

The absence of this data precludes the creation of detailed data tables and a thorough discussion of the specific binding mechanics of "this compound" as requested. Future research in this area would be necessary to elucidate its potential biological targets and interaction mechanisms at a molecular level. Such studies would need to perform docking calculations against various protein structures and run molecular dynamics simulations to validate the stability of any predicted binding poses.

Advanced Analytical and Spectroscopic Characterization of 4 Dimethylamino 2 5h Furanone and Its Derivatives

High-Resolution NMR Spectroscopy for Structural Elucidation and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For 4-(dimethylamino)-2(5H)-furanone, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed to unambiguously assign all proton and carbon signals.

While specific NMR data for this compound is not widely published, the expected chemical shifts can be inferred from related furanone structures. For instance, in a similar compound, (S)-5-hydroxymethyl-2(5H)-furanone, the olefinic protons appear at distinct chemical shifts, and the carbon spectrum reveals the carbonyl, olefinic, and aliphatic carbons at characteristic positions. nih.govresearchgate.net For this compound, the dimethylamino group would significantly influence the electronic environment of the furanone ring, causing a notable upfield or downfield shift of the adjacent protons and carbons.

Dynamic NMR studies could also provide insights into phenomena such as restricted rotation around the C-N bond of the dimethylamino group, which may be observable at different temperatures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~170
C3~5.0-5.5~90-100
C4-~150-160
C5~4.5-5.0~70-80
N(CH₃)₂~2.9-3.2~40-45

Note: These are predicted values based on general principles and data from related furanone derivatives. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

An electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 127, confirming its molecular weight. massbank.eu The fragmentation pattern provides a fingerprint of the molecule. Key fragments observed in the mass spectrum include ions at m/z 99, 70, and 42, which can be attributed to specific cleavage pathways of the parent molecule. massbank.eu For example, the loss of a neutral molecule of carbon monoxide (CO) from the molecular ion would result in a fragment at m/z 99. The fragment at m/z 70 could correspond to the dimethylamino-containing portion of the molecule after ring cleavage.

Table 2: Key Mass Spectrometry Fragmentation Data for this compound

m/zRelative Intensity (%)Proposed Fragment
127100[C₆H₉NO₂]⁺ (Molecular Ion)
99~75[M - CO]⁺
70~17[C₄H₈N]⁺
42~16[C₂H₄N]⁺

Data sourced from MassBank. massbank.eu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the α,β-unsaturated γ-lactone and the enamine moieties. A strong absorption band around 1750-1780 cm⁻¹ would be indicative of the C=O stretching vibration of the lactone. The C=C stretching vibration of the furanone ring would likely appear in the 1600-1650 cm⁻¹ region, and the C-N stretching of the dimethylamino group would be observed around 1100-1300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the dimethylamino group, the double bond, and the carbonyl group, is expected to result in a significant absorption maximum in the UV region, likely above 200 nm. The position of this absorption maximum is sensitive to the solvent polarity.

Chromatographic Methods (HPLC, GC-MS) for Purity, Isolation, and Mechanistic Studies

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a versatile method for analyzing non-volatile compounds. For amino-substituted furanones, reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be a common approach. nih.govnih.gov Detection could be achieved using a UV detector set to the absorption maximum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govnih.govresearchgate.net While the polarity of this compound might present some challenges for GC analysis, derivatization could be employed to increase its volatility and improve its chromatographic behavior. sciresjournals.com The coupling of GC with a mass spectrometer allows for the separation of components in a mixture and their subsequent identification based on their mass spectra. These chromatographic methods are also crucial for monitoring the progress of reactions in mechanistic studies and for assessing the purity of the synthesized compound.

Emerging Research Directions and Future Perspectives on 4 Dimethylamino 2 5h Furanone

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photochemistry)

The synthesis of furanone derivatives is continually evolving, with modern techniques offering greater efficiency, safety, and scalability.

Flow Chemistry: This approach, also known as continuous-flow processing, is revolutionizing chemical synthesis by offering superior control over reaction parameters compared to traditional batch methods. springerprofessional.de For the synthesis of furanone-based compounds, flow chemistry can provide several advantages:

Enhanced Safety: Many reactions for creating heterocyclic compounds are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, minimizing the risk of runaway reactions. springerprofessional.de

Improved Yield and Purity: The precise control over mixing, temperature, and reaction time in flow systems often leads to cleaner reactions with higher yields and fewer byproducts. springerprofessional.de

Scalability: Scaling up production in flow chemistry is typically more straightforward than in batch processes, which is crucial for industrial applications. springerprofessional.denih.gov

The synthesis of nitrofuran pharmaceuticals, which share the core furan (B31954) structure, has been successfully demonstrated using a continuous flow platform. This process allows for the safe in-situ generation and use of acetyl nitrate (B79036) for the nitration of furfural (B47365), a key precursor. nih.gov This highlights the potential of flow chemistry for the synthesis of various furanone derivatives, including 4-(Dimethylamino)-2(5H)-furanone.

Photochemistry: Light-induced reactions offer unique pathways for the synthesis and modification of furanones. tandfonline.comresearchgate.net Photochemical methods can be employed for:

[2+2] Photocycloadditions: This type of reaction has been extensively used with 2(5H)-furanones to construct cyclobutane (B1203170) rings, which are present in various natural products. tandfonline.com

Radical Reactions: Photochemically generated radicals can add to the electron-deficient double bond of furanones, enabling the formation of new carbon-carbon bonds. researchgate.net This method has been used to add alcohol-derived radicals to furanones with high efficiency. researchgate.net

Rearrangements: Photochemical transformations can induce rearrangements of the furanone skeleton, leading to diverse and complex molecular architectures. tandfonline.com

The use of microreactors in photochemistry has shown to be superior to conventional batch processes, resulting in faster conversions, better product quality, and higher yields. researchgate.net

Exploration of Novel Biological Targets and Mechanistic Modalities

While the biological activities of many furanone derivatives are known, the specific targets and mechanisms of action for this compound are still emerging areas of research. The furanone scaffold is considered a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets with high affinity. mdpi.com

Derivatives of 2(5H)-furanone have demonstrated a wide range of biological activities, including:

Antimicrobial and Anti-biofilm: Furanones have been studied for their ability to inhibit quorum sensing, a cell-to-cell communication system in bacteria that regulates biofilm formation. nih.gov Some sulfone derivatives of 2(5H)-furanone have shown significant activity against pathogenic bacteria like Staphylococcus aureus. nih.gov

Anticancer: Certain 3,4-diaryl-2(5H)-furanone derivatives have exhibited potent cytotoxic activities against various cancer cell lines. nih.gov

Anti-inflammatory: The furanone skeleton is found in natural products with anti-inflammatory properties. tandfonline.com

Future research will likely focus on identifying the specific protein targets of this compound and its derivatives. Understanding the mechanism of action at a molecular level is crucial for developing these compounds into potential therapeutic agents. The presence of the dimethylamino group can significantly influence the molecule's electronic properties and its ability to interact with biological targets. ontosight.ai

Application of Artificial Intelligence and Machine Learning in Furanone Research

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and materials science. nih.govnih.gov These technologies can significantly accelerate the research and development of furanone-based compounds.

Key Applications of AI/ML in Furanone Research:

ApplicationDescriptionPotential Impact on Furanone Research
Target Identification AI algorithms can analyze vast biological datasets to identify novel protein targets for furanone derivatives. nih.govAccelerates the discovery of new therapeutic applications for this compound.
De Novo Drug Design Generative AI models can design novel furanone-based molecules with desired pharmacological properties. frontiersin.orgCreates new chemical entities based on the furanone scaffold with improved efficacy and safety profiles.
Predictive Modeling (QSAR) ML models can predict the biological activity and physicochemical properties of furanone derivatives based on their structure. nih.govReduces the need for extensive experimental screening, saving time and resources.
Synthesis Prediction AI tools can devise optimal synthetic routes for complex furanone molecules. nih.govStreamlines the chemical synthesis process, making it more efficient.

Development of Advanced Probes and Tool Compounds Based on the Furanone Scaffold

Chemical probes are essential tools for studying biological systems and validating new drug targets. nih.gov The furanone scaffold, due to its versatility and biological relevance, is an excellent starting point for the development of such probes.

This compound and its analogs can be modified to create:

Fluorescent Probes: By attaching a fluorophore to the furanone core, researchers can visualize the localization and dynamics of the molecule within cells. A fluorescence detection method for a related furanone, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), has been developed based on fluorescence resonance energy transfer (FRET). mdpi.com

Affinity-Based Probes: These probes are designed to bind specifically to a target protein, allowing for its isolation and identification.

Photoaffinity Probes: These probes can be activated by light to form a covalent bond with their target, providing a snapshot of the molecular interactions.

Developing a toolbox of probes based on the this compound scaffold will be instrumental in elucidating its biological functions and identifying its molecular targets.

Collaborative and Interdisciplinary Research Opportunities in this compound Chemistry

The future of research on this compound lies in fostering collaboration across different scientific disciplines. The complexity of modern drug discovery and materials science necessitates a multi-faceted approach. nih.gov

Potential Areas for Interdisciplinary Collaboration:

Chemistry and Biology: Synthetic chemists can design and create novel furanone derivatives, which biologists can then test for their effects on various cellular pathways and disease models.

Chemistry and Computer Science: Computational chemists and AI experts can work together to design new molecules and predict their properties, guiding the efforts of synthetic chemists. frontiersin.org

Academia and Industry: Partnerships between academic research labs and pharmaceutical or chemical companies can bridge the gap between basic discovery and the development of commercial products. frontiersin.org

Such collaborations will be essential to fully unlock the potential of this compound and its derivatives, leading to innovations in medicine, agriculture, and materials science.

Q & A

Q. What are the standard synthetic routes for preparing 4-(dimethylamino)-2(5H)-furanone?

The synthesis of this compound derivatives typically involves functionalization at the 4-position of the furanone core. Common methods include:

  • α-Iodination and β-Arylation : Using hypervalent iodine reagents like PhI(OAc)₂ to introduce iodine and aryl groups simultaneously. For example, 4-diarylamino-3-iodo-2(5H)-furanones are synthesized via this method, achieving yields up to 88% .
  • Nucleophilic Substitution : Reacting 4-bromo-2(5H)-furanone intermediates with dimethylamine under basic conditions. This approach is analogous to methods used for synthesizing 4-amino-2(5H)-furanone derivatives .
  • Cyclization Reactions : PdCl₂-catalyzed cross-coupling cyclization of allenoic acids with allenols can generate structurally related furanones, though this requires optimization for dimethylamino substituents .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and ring structure. For example, ¹H NMR of 3-iodo-4-diarylamino derivatives shows distinct aromatic proton splitting (δ 6.8–7.4 ppm) and iodinated CH signals (δ 5.2–5.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns. Electrospray ionization (ESI-MS) is commonly used .
  • IR Spectroscopy : To identify carbonyl (C=O) stretches (~1750 cm⁻¹) and amine-related vibrations (N-H or C-N) .

Q. What biological activities have been reported for 2(5H)-furanone derivatives?

  • Antibacterial Activity : Chlorinated derivatives (e.g., 3,4-dichloro-5-hydroxy-2(5H)-furanone) show potent activity against Pseudomonas aeruginosa (MIC = 8 μg/mL) and Staphylococcus aureus (MIC = 16 μg/mL) via biofilm disruption .
  • Quorum Sensing Inhibition : Natural furanones like (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone block LuxR binding in Vibrio harveyi, reducing virulence gene expression .

Advanced Research Questions

Q. How can computational chemistry optimize the electronic properties of this compound?

Computational studies on 2(5H)-furanone derivatives reveal that substituents like phenyl groups lower the HOMO-LUMO gap (e.g., from 6.2 eV to 5.5 eV), enhancing reactivity. For dimethylamino derivatives:

  • DFT Calculations : Predict dipole moments, ionization potentials, and electron affinities to guide synthetic modifications. For example, the dimethylamino group may increase electron density at the carbonyl oxygen, affecting nucleophilic reactivity .
  • LogP and Solubility : Estimate partition coefficients to optimize bioavailability. Substituents like dimethylamino can improve water solubility compared to hydrophobic analogs .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in antibacterial efficacy (e.g., strain-specific MIC variations) can be addressed by:

  • Standardized Assays : Use CLSI guidelines for MIC determination and include controls for biofilm vs. planktonic cell susceptibility .
  • Mechanistic Studies : Employ luxR mutant strains (as in Vibrio harveyi) to isolate quorum sensing effects from general toxicity .
  • Synergistic Testing : Combine furanones with antibiotics (e.g., ciprofloxacin) to identify additive or antagonistic effects .

Q. How can structure-activity relationships (SAR) guide the design of novel 4-amino-2(5H)-furanone derivatives?

Key SAR insights include:

  • Positional Effects : Chlorine at the 3- and 4-positions enhances antibacterial activity, while hydroxyl groups at C5 improve solubility but reduce stability .
  • Amino Substituents : Bulky aryl groups at C4 (e.g., biphenyl) increase steric hindrance, potentially reducing enzyme binding. Dimethylamino groups may balance steric and electronic effects .
  • Hybrid Derivatives : Conjugation with metal-chelating moieties (e.g., pyridine) can enhance activity against Gram-negative pathogens .

Q. What methodologies quantify this compound in complex biological matrices?

  • HPLC-MS/MS : Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) and MRM transitions for detection. Limit of quantification (LOQ) can reach 0.1 ng/mL .
  • Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates (>85%) from serum or biofilm samples .

Q. How does the dimethylamino group influence the stability of 2(5H)-furanone derivatives?

  • pH Sensitivity : The dimethylamino group (pKa ~9.5) may protonate under acidic conditions, increasing solubility but accelerating lactone ring hydrolysis. Stability studies in buffers (pH 2–10) are critical .
  • Oxidative Degradation : Assess via accelerated stability testing (40°C/75% RH for 6 months). Antioxidants like BHT can mitigate degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.